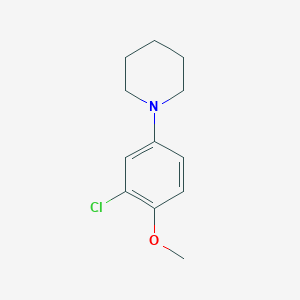
1-(3-chloro-4-methoxyphenyl)Piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-4-methoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom The presence of the 3-chloro-4-methoxyphenyl group attached to the piperidine ring imparts unique chemical and biological properties to the compound
Preparation Methods
The synthesis of 1-(3-chloro-4-methoxyphenyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-methoxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
For industrial production, the process can be scaled up by optimizing reaction conditions and using continuous flow reactors. This allows for efficient and cost-effective synthesis of the compound on a larger scale .
Chemical Reactions Analysis
1-(3-chloro-4-methoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Scientific Research Applications
1-(3-chloro-4-methoxyphenyl)piperidine has found applications in various scientific research fields:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methoxyphenyl)piperidine is primarily determined by its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-chloro-4-methoxyphenyl)piperidine can be compared with other piperidine derivatives that have similar structural features. Some of these compounds include:
1-(4-chlorophenyl)piperidine: Similar to this compound but lacks the methoxy group, which may result in different chemical and biological properties.
1-(3-methoxyphenyl)piperidine: Lacks the chloro group, which can affect its reactivity and interaction with biological targets.
1-(3-chloro-4-methylphenyl)piperidine:
The presence of both the chloro and methoxy groups in this compound imparts unique properties that distinguish it from other similar compounds, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H16ClNO/c1-15-12-6-5-10(9-11(12)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
OEQSGJBQALLUFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Acetyloxy-5-(nitromethylidene)-2-phenylmethoxyoxan-3-yl] acetate](/img/structure/B13840777.png)
![(1S,2S,3S,5S)-5-(2-Amino-6-methoxy-9H-purin-9-yl)-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol-13C2,15N](/img/structure/B13840782.png)
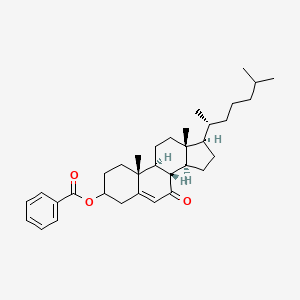

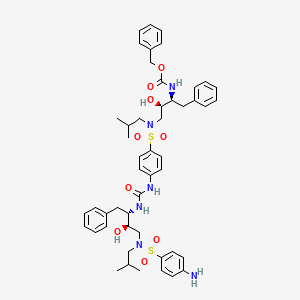


![(3S,4aR,8aR)-2-[(3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B13840811.png)

![(1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol; [1S-(1alpha,2beta,5alpha)]-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol](/img/structure/B13840817.png)
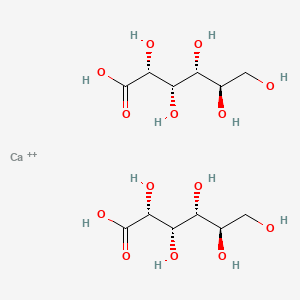

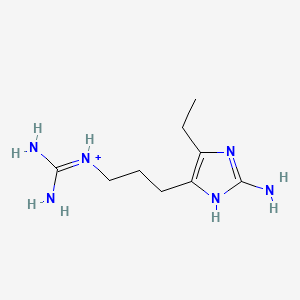
![4-(1H-pyrrolo[3,2-c]pyridin-3-yl)butan-2-one](/img/structure/B13840849.png)
